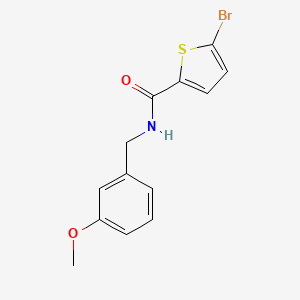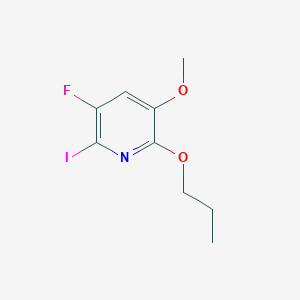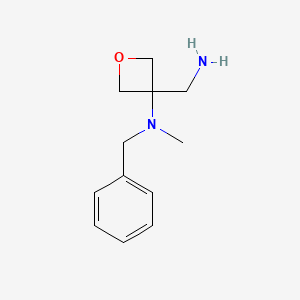
3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers that have gained significant attention in recent years due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aminomethyl, benzyl, and methyl groups in the structure of this compound imparts distinct chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the aminomethyl, benzyl, and methyl groups. One common synthetic route involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the oxetane ring. Subsequent functionalization steps, including amination and alkylation, are then carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts, environmentally friendly solvents, and scalable reaction conditions are essential considerations in industrial processes. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or benzyl positions, leading to the formation of substituted oxetane derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane ketones or aldehydes, while substitution reactions can produce a variety of substituted oxetane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine can be compared with other similar compounds, such as:
3-(aminomethyl)-N-benzyl-oxetan-3-amine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
3-(aminomethyl)-N-methyl-oxetan-3-amine: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
N-benzyl-N-methyl-oxetan-3-amine:
The presence of the aminomethyl, benzyl, and methyl groups in this compound makes it unique and imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-(aminomethyl)-N-benzyl-N-methyloxetan-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-14(12(8-13)9-15-10-12)7-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
InChI-Schlüssel |
KPNKOVQFAPAGLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2(COC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


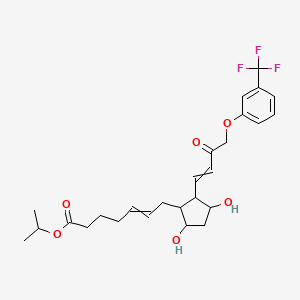

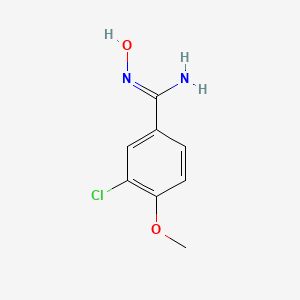
![(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13890533.png)
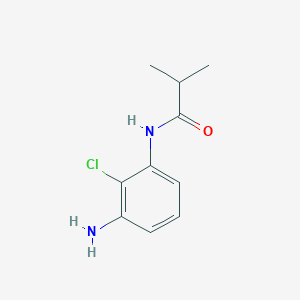

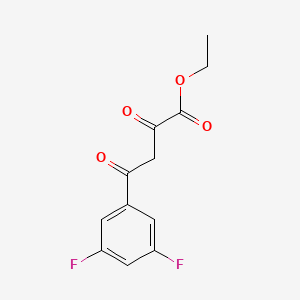
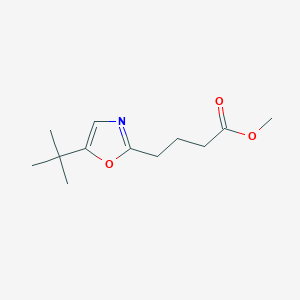
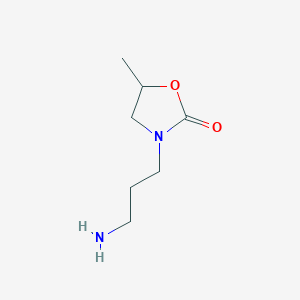
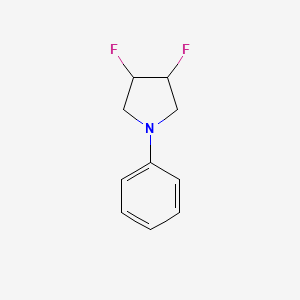

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
